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molecular formula C12H23NO3Si B8400690 1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)oxazol-2-yl)ethanol

1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)oxazol-2-yl)ethanol

Cat. No. B8400690
M. Wt: 257.40 g/mol
InChI Key: AQLBDKCKLKMSJZ-UHFFFAOYSA-N
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-(4-(((tert-butyldimethylsilyl)oxy)methyl)oxazol-2-yl)ethanol (260 mg, 1.01 mmol) in AcCN (7.1 mL) was treated at rt with MnO2 (1488 mg, 5.05 mmol) and the resulting mixture was stirred overnight at rt. The reaction mixture was filtered and the solvent was removed under reduced pressure to give the title compound as a yellow oil. TLC: rf (2:1 hept-EA)=0.55. LC-MS-conditions 07: tR=0.96 min, [M]+=255.89.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
7.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1488 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Si:3]([O:10][CH2:11][C:12]1[N:13]=[C:14]([CH:17]([OH:19])[CH3:18])[O:15][CH:16]=1)([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]>C(C#N)(C)=O.O=[Mn]=O>[Si:3]([O:10][CH2:11][C:12]1[N:13]=[C:14]([C:17](=[O:19])[CH3:18])[O:15][CH:16]=1)([C:6]([CH3:9])([CH3:7])[CH3:8])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N=C(OC1)C(C)O
Name
Quantity
7.1 mL
Type
solvent
Smiles
C(=O)(C)C#N
Name
Quantity
1488 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N=C(OC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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